2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid 2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13891144
InChI: InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-7(9(14)15)6-12(8,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,14,15)
SMILES: CC1(CC(C1NC(=O)OC(C)(C)C)C(=O)O)C
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol

2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC13891144

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid -

Specification

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
IUPAC Name 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-7(9(14)15)6-12(8,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,14,15)
Standard InChI Key OVYVVUUOPFICAM-UHFFFAOYSA-N
SMILES CC1(CC(C1NC(=O)OC(C)(C)C)C(=O)O)C
Canonical SMILES CC1(CC(C1NC(=O)OC(C)(C)C)C(=O)O)C

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemical Considerations

The compound’s IUPAC name, 2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid, reflects its substitution pattern: a Boc-protected amine at position 2, two methyl groups at position 3, and a carboxylic acid at position 1 of the cyclobutane ring. Unlike its stereoisomer, (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid , this variant features a distinct spatial arrangement that influences its reactivity and interaction with biological targets.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC12H21NO4\text{C}_{12}\text{H}_{21}\text{NO}_4
Molecular Weight243.30 g/mol
CAS NumberVC13891144
Purity≥97%
Key Functional GroupsBoc-protected amine, Carboxylic acid

The cyclobutane ring’s strain and substituent positioning render the compound a conformationally restricted scaffold, advantageous for mimicking peptide turn structures in drug design.

Synthesis and Reactivity

Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Cyclobutane Ring Formation: Cycloaddition or ring-closing metathesis generates the 3,3-dimethylcyclobutane backbone.

  • Amine Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate under basic conditions.

  • Carboxylic Acid Introduction: Oxidation or carboxylation at position 1 completes the structure.

Industrial production often employs continuous flow reactors to enhance yield and scalability.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Ring Formation[2+2] Photocycloaddition, UV light60–70%
Boc ProtectionDi-tert-butyl dicarbonate, NaOH, THF85–90%
CarboxylationCO₂, Grignard reagent, −78°C75–80%

Reactivity Profile

The compound participates in reactions typical of Boc-protected amines and carboxylic acids:

  • Deprotection: Acidic conditions (e.g., HCl in dioxane) remove the Boc group, yielding a free amine.

  • Peptide Coupling: Carbodiimide-mediated activation enables amide bond formation with amino acids.

  • Esterification: The carboxylic acid reacts with alcohols to form esters, useful for prodrug designs.

Applications in Pharmaceutical and Organic Chemistry

Peptide Synthesis

The Boc group’s orthogonality makes the compound ideal for solid-phase peptide synthesis (SPPS). It prevents unintended side reactions during elongation, particularly in synthesizing cyclic peptides with constrained geometries. For example, derivatives have been used to stabilize β-turn motifs in angiotensin-converting enzyme (ACE) inhibitors.

ApplicationMechanismStatus
OncologyMicrotubule stabilizationPreclinical
NeurodegenerationAβ peptide aggregation inhibitionResearch phase
AntimicrobialsCell wall synthesis interferenceExploratory

Biological and Pharmacological Insights

Cellular Uptake and Transport

The compound’s lipophilicity, conferred by the Boc and methyl groups, enhances membrane permeability. Studies suggest uptake via LAT1 transporters, which are overexpressed in cancer cells, enabling tumor-selective delivery.

Metabolic Stability

In vitro assays indicate slow degradation by esterases and peptidases, with a half-life exceeding 24 hours in plasma. This stability supports its utility in prolonged-release formulations.

Comparative Analysis with Related Compounds

Stereoisomers and Bioactivity

Compared to its (1S,3R)-configured isomer , the 2-amino variant shows:

  • Higher Solubility: Due to the carboxylic acid’s positioning.

  • Altered Target Affinity: Preferential binding to proteases over kinases.

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